molecular formula C25H23N3O3S B2638871 N-(4-ethoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide CAS No. 301683-33-0

N-(4-ethoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B2638871
CAS No.: 301683-33-0
M. Wt: 445.54
InChI Key: IXJOWDDYUDDZQR-RFBIWTDZSA-N
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Description

N-(4-ethoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a synthetic compound featuring a thiazolidine core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . This compound has a molecular formula of C 25 H 23 N 3 O 3 S and a molecular weight of 445.54 g/mol . Its structure is characterized by a 1,3-thiazolidin-4-one ring system with phenyl and phenylimino substituents at the 3 and 2 positions, respectively, and an acetamide side chain linked to a 4-ethoxyphenyl group . Thiazolidine and its derivatives are privileged structures in pharmaceutical research due to their diverse biological activities . While specific pharmacological data for this compound is not available in the public literature, analogs and related structures based on the thiazolidine core have been extensively studied for their potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents . In particular, 2-iminothiazolidine derivatives are a known class of compounds synthesized for biological evaluation . Researchers may find this compound valuable as a building block for the synthesis of novel bioactive molecules or as a reference standard in exploratory biological screening. Handling Note: This product is intended for research and development use only by technically qualified individuals. It is not intended for use in humans, drugs, or cosmetics. Identifiers: SMILES: CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-2-31-21-15-13-19(14-16-21)26-23(29)17-22-24(30)28(20-11-7-4-8-12-20)25(32-22)27-18-9-5-3-6-10-18/h3-16,22H,2,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJOWDDYUDDZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with phenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial methods also focus on minimizing waste and using greener solvents and catalysts to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

Synthesis and Structural Characteristics

The compound belongs to the thiazolidin class of compounds, which are characterized by a five-membered ring containing sulfur and nitrogen. The synthesis typically involves the condensation of appropriate aldehydes with thiazolidinones, followed by acylation to introduce the acetamide group. The structural formula can be represented as follows:C26H25N3O2S2\text{C}_{26}\text{H}_{25}\text{N}_{3}\text{O}_{2}\text{S}_{2}

Antimicrobial Activity

Recent studies have demonstrated that thiazolidin derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(4-ethoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide have shown efficacy against various bacterial and fungal strains. A study evaluated a series of thiazolidin derivatives for their antibacterial and antifungal activities against multiple pathogens, revealing promising results with minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL .

CompoundMIC (μmol/mL)Activity Type
4d10.7 - 21.4Antibacterial
4pNot specifiedAntifungal

Anticonvulsant Properties

Thiazolidin derivatives have also been investigated for their anticonvulsant activities. A study synthesized a series of thiazolidin compounds and tested them in animal models for their ability to prevent seizures. One notable compound demonstrated efficacy comparable to standard anticonvulsants like diazepam .

Cancer Research

This compound has been studied for its potential as an anticarcinogenic agent. Research indicates that thiazolidine derivatives may serve as non-toxic candidates for cancer prevention, particularly in protecting astronauts from radiation-induced cancers during space missions .

Neuroprotective Effects

The neuroprotective effects of thiazolidin compounds are being explored in the context of neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems suggests potential applications in treating conditions such as epilepsy or Alzheimer’s disease .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comprehensive study evaluated various thiazolidin derivatives against eight bacterial and eight fungal species, revealing that some compounds exhibited potent activity with low MIC values .
  • Anticonvulsant Activity : In vivo tests demonstrated that specific thiazolidin derivatives significantly reduced seizure frequency in mouse models compared to control groups .
  • Cancer Prevention : Investigations into the protective effects of thiazolidine compounds against cancerous changes induced by environmental factors have shown promising results, warranting further research into their mechanisms of action .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide involves its interaction with various molecular targets and pathways. The thiazolidinone ring and other functional groups in the compound can interact with enzymes, receptors, and other biomolecules, leading to its biological effects. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolidinone derivatives are widely studied for their diverse pharmacological and synthetic applications. Below is a detailed comparison of the target compound with key analogs, focusing on structural variations, electronic properties, and functional implications.

Substituent Effects on the Aromatic Ring

Methoxy vs. Ethoxy Substitution
  • N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide (): Molecular Formula: C24H21N3O3S. Substituent: 4-methoxyphenyl instead of 4-ethoxyphenyl.
Electron-Withdrawing vs. Electron-Donating Groups
  • N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide (): Molecular Formula: C24H21N3O4S2. Substituent: 2-methylphenyl and phenylsulfonyl groups. Impact: The sulfonyl group is strongly electron-withdrawing, which may enhance electrophilicity and reactivity in condensation reactions.

Modifications to the Thiazolidinone Core

Propenylidene and Fluorophenyl Substituents
  • 2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide ():
    • Molecular Formula : C20H15FN2O3S.
    • Substituent : Fluorophenyl and conjugated propenylidene groups.
    • Impact : The fluorine atom enhances metabolic stability and bioavailability. The propenylidene group introduces π-conjugation, which may influence electronic transitions and UV-Vis absorption properties .
Cyclopropyl and Sulfamoyl Modifications
  • N-Cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide (): Key Feature: Cyclopropyl group replaces the ethoxyphenyl. Impact: The strained cyclopropane ring increases nucleophilicity, favoring adduct formation with electrophiles. This compound is highlighted for its synthetic versatility in organic chemistry .
  • 2-[(5Z)-5-[(4-Ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide ():
    • Substituent : Sulfamoylphenyl and ethylbenzylidene groups.
    • Impact : The sulfamoyl group improves water solubility and may enhance antibacterial or anticancer activity, as seen in related sulfonamide derivatives .

Biological Activity

N-(4-ethoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antibacterial, antioxidant, and anticancer properties, supported by various research findings.

Chemical Structure and Properties

The compound features a thiazolidinone ring, which is known for its diverse biological activities. The thiazolidinone moiety is often associated with pharmacological properties such as anti-inflammatory and antimicrobial effects. The presence of the ethoxy and phenyl groups further enhances its biological profile.

1. Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance:

  • A study synthesized a series of thiazolidinone derivatives and evaluated their antibacterial activity against various bacterial strains. The results showed that certain derivatives demonstrated potent activity, with Minimum Inhibitory Concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against specific pathogens .
Compound TypeMIC (μmol/mL)Activity Level
Thiazolidinone Derivative10.7 - 21.4Potent

2. Antioxidant Activity

The antioxidant potential of thiazolidinones has been well-documented. The compound's structure suggests it may interact with reactive oxygen species (ROS), thereby exhibiting antioxidant properties. In particular:

  • Molecular docking studies have revealed that related compounds can effectively scavenge free radicals, contributing to their antioxidant capacity .

3. Anticancer Activity

The anticancer effects of thiazolidinone derivatives have garnered attention in recent years:

  • A study focused on the cytotoxicity of thiazolidinone compounds against various cancer cell lines, including glioblastoma and melanoma cells. Results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from 10 to 30 µM .
Cancer Cell LineIC50 (µM)Compound Type
Glioblastoma U25110 - 30Thiazolidinone Derivative
Melanoma WM79310 - 30Thiazolidinone Derivative

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or inhibits essential enzymes involved in bacterial metabolism.
  • Antioxidant Mechanism : It may act by donating electrons to free radicals, thus neutralizing their harmful effects.
  • Anticancer Mechanism : The compound appears to induce apoptosis in cancer cells through intrinsic and extrinsic signaling pathways .

Case Studies

Several studies have highlighted the efficacy of thiazolidinone derivatives:

  • Study on Antimicrobial Activity : A comprehensive evaluation of a series of thiazolidinones demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria .
  • Evaluation of Anticancer Properties : Research indicated that specific derivatives effectively reduced cell viability in glioblastoma cell lines, suggesting potential for therapeutic applications .

Q & A

Q. What are the recommended synthetic strategies and purification methods for this thiazolidinone-acetamide derivative?

Methodological Answer: The compound can be synthesized via condensation reactions involving substituted thioureas and maleimides, followed by cyclization. A typical protocol involves stirring 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with potassium carbonate in DMF, followed by addition of a chloroacetylated intermediate. Reaction progress is monitored via TLC, and the product is isolated by precipitation in water . Purification may involve recrystallization or column chromatography. For analogs, yields range from 68% to 91% depending on substituents, with characterization via melting points and NMR .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Detect tautomeric equilibria (e.g., imino vs. amino forms) and confirm substituent positions. For example, shows a 1:1 tautomeric ratio in solution, observable via split proton signals .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns. Derivatives in were confirmed via ESI-MS, with molecular ions matching theoretical values .
  • IR Spectroscopy : Identify functional groups like C=O (1650–1750 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .

Q. What safety protocols should be followed during synthesis?

Methodological Answer:

  • Use fume hoods for reactions involving volatile solvents (e.g., DMF, chloroacetyl chloride).
  • Wear PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15+ minutes and seek medical attention .
  • Monitor exothermic reactions (e.g., cyclization steps) under controlled temperatures.

Q. How is the biological activity of this compound evaluated in preclinical studies?

Methodological Answer:

  • In vitro assays : Test hypoglycemic activity via glucose uptake assays in cell lines (e.g., 3T3-L1 adipocytes) .
  • Toxicity screening : Use Wistar rats to determine LD50 and organ-specific effects. Dose ranges (e.g., 50–200 mg/kg) are administered orally, with blood samples analyzed for biomarkers .

Advanced Research Questions

Q. How does tautomeric equilibria impact experimental results, and how can this be addressed?

Methodological Answer: The compound exists as a tautomeric mixture (e.g., imino [3c-I] and amino [3c-A] forms in a 1:1 ratio), which can affect reactivity and bioactivity. To mitigate ambiguity:

  • Use low-temperature NMR to "freeze" tautomers and assign peaks .
  • Conduct X-ray crystallography (if crystals are obtainable) to resolve solid-state dominance of one tautomer .
  • Adjust solvent polarity (e.g., DMSO vs. CDCl3) to shift equilibria and study solvent effects .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Compare solution-state (NMR) and solid-state (X-ray) data. For example, crystallography may reveal a single tautomer, while NMR shows dynamic equilibria .
  • Use computational modeling (DFT) to predict dominant tautomers under specific conditions.
  • Validate purity via HPLC to rule out impurities causing spectral discrepancies .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Synthesize analogs with varied substituents (e.g., ethoxy vs. methoxy groups) and test bioactivity. shows substituents on the phenyl ring influence antimicrobial potency .
  • Use molecular docking to predict binding affinities to targets (e.g., enzymes in glucose metabolism for hypoglycemic studies) .
  • Perform QSAR modeling to correlate electronic (Hammett σ) or steric parameters with activity .

Q. How can statistical design of experiments (DoE) optimize synthesis parameters?

Methodological Answer:

  • Apply factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example, used DoE to optimize flow-chemistry conditions, reducing side reactions .
  • Use response surface methodology (RSM) to maximize yield or purity. Central composite designs are effective for non-linear relationships.

Q. What solvent systems influence tautomeric equilibria, and how can this be leveraged?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF, DMSO) stabilize the imino form via hydrogen bonding, while non-polar solvents (e.g., toluene) favor the amino tautomer .
  • Solvent choice can be tailored to isolate specific tautomers for biological testing or crystallization.

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